3-Chloro-N-[4-[4-(3,4-dimethylphenyl)-2-oxazolyl]phenyl]benzenesulfonamide
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Overview
Description
3-CHLORO-N~1~-{4-[4-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-1-BENZENESULFONAMIDE is a complex organic compound that features a sulfonamide group, an oxazole ring, and a chlorinated benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N~1~-{4-[4-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the oxazole ring and the sulfonamide group. The process often starts with the preparation of the oxazole intermediate, which is then coupled with a chlorinated benzene derivative under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N~1~-{4-[4-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or the oxazole ring, leading to different reduced products.
Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
3-CHLORO-N~1~-{4-[4-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-CHLORO-N~1~-{4-[4-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-1-BENZENESULFONAMIDE exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The oxazole ring and chlorinated benzene ring contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Sulindac: A nonsteroidal anti-inflammatory drug with a similar sulfonamide group.
CalBioChem-322338: A small molecule inhibitor with structural similarities.
N-benzoyl-2-aminobenzoic acid: Another compound with a benzene ring and amide group.
Phenoxyacetic acid: A compound with a phenyl ring and carboxylic acid group.
Indole-3-carboxamide: A compound with an indole ring and carboxamide group.
Uniqueness
3-CHLORO-N~1~-{4-[4-(3,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-1-BENZENESULFONAMIDE is unique due to its combination of a sulfonamide group, an oxazole ring, and a chlorinated benzene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
951624-37-6 |
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Molecular Formula |
C23H19ClN2O3S |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
3-chloro-N-[4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C23H19ClN2O3S/c1-15-6-7-18(12-16(15)2)22-14-29-23(25-22)17-8-10-20(11-9-17)26-30(27,28)21-5-3-4-19(24)13-21/h3-14,26H,1-2H3 |
InChI Key |
GBGIZFJJMRVZEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=COC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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